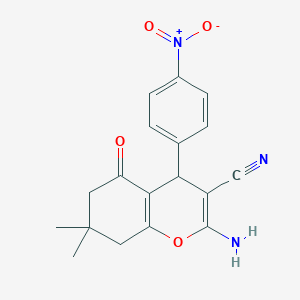

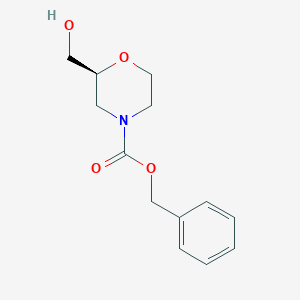

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate

Overview

Description

“Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate” is a complex organic compound. It contains a naphthoate core, which is a type of aromatic hydrocarbon derived from naphthalene. The “methyl” and “benzyloxy” groups are common in organic chemistry, with the former being a single carbon atom attached to three hydrogen atoms, and the latter being a benzene ring attached to an oxygen atom .

Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of the naphthoate core and the various attached groups. The benzyloxy group would add an aromatic ring to the structure, and the methyl group would likely be attached to one of the carbon atoms in the naphthoate core .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, the benzyloxy group could potentially undergo reactions like elimination or substitution, and the ester group could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the types of functional groups present and their arrangement .Scientific Research Applications

Synthesis and Material Applications

- Liquid Crystalline Properties : A study focused on the synthesis and characterization of mesogenic series containing naphthoic acid derivatives, demonstrating their potential in liquid crystalline applications. The research found that these compounds exhibit mesomorphic behavior, including enantiotropic nematic and smectic A mesophases, indicating their utility in the development of liquid crystal displays (LCDs) and other materials requiring controlled mesomorphic properties (Thaker et al., 2012).

Organic Synthesis and Photophysical Studies

- Crosslinking of Polymers : Research demonstrated that polymers containing pendant hydroxyl groups could undergo photoinduced crosslinking in the presence of bifunctional benzodioxinone, suggesting applications in creating insoluble polymer networks for coatings, adhesives, and other materials technologies (Kumbaraci et al., 2007).

Biologically Active Compound Synthesis

- Anticancer Properties : A paper discussed the synthesis of (dihydro)pyranonaphthoquinones and their analogs starting from 1,4-dihydroxy-2-naphthoic acid, revealing that some of these compounds exhibit cytotoxic effects against cancer cell lines. This underscores the potential of naphthalene derivatives in the development of novel anticancer agents (Dang Thi et al., 2015).

Advanced Materials

- Emission and Optical Applications : A study on the tuning of aggregation-enhanced emission and solid-state emission from 1,8-naphthalimide derivatives highlighted the capability of naphthalene-based compounds to form nanoaggregates with enhanced photophysical properties. Such materials are promising for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Srivastava et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties for use in fields like medicine or materials science, future research could focus on optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .

properties

IUPAC Name |

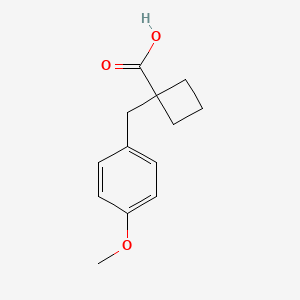

methyl 4-(2-hydroxyethyl)-8-phenylmethoxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-24-21(23)17-12-16(10-11-22)18-8-5-9-20(19(18)13-17)25-14-15-6-3-2-4-7-15/h2-9,12-13,22H,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPVDQKYAZQTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CC=C(C2=C1)OCC3=CC=CC=C3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B3103403.png)

![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)

![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)

![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)

![1,3-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B3103455.png)

![1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B3103460.png)